3,4-Dibromobutanoic acid

描述

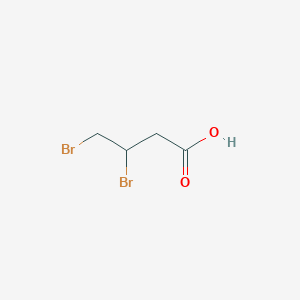

Structure

3D Structure

属性

IUPAC Name |

3,4-dibromobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGACHBPWABRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16507-32-7 | |

| Record name | NSC106868 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobutanoic acid is a halogenated carboxylic acid with significant potential as a versatile bifunctional intermediate in organic synthesis. Its structure, featuring a carboxylic acid group and two bromine atoms on adjacent carbons, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and derivatives of biologically active molecules like lipoic acid.[1] This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, reactivity, and potential applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O₂ | [2][3] |

| Molecular Weight | 245.90 g/mol | [2][3] |

| Boiling Point | 302.7 °C at 760 mmHg | ChemNet |

| Density | 2.121 g/cm³ | ChemNet |

| CAS Number | 16507-32-7 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Dibromobutyric acid | [2][3] |

| XLogP3-AA (Computed) | 1.3 | [2] |

| Hydrogen Bond Donor Count (Computed) | 1 | [2] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [2] |

| Rotatable Bond Count (Computed) | 3 | [3] |

| Exact Mass (Computed) | 245.87141 Da | [2] |

| Monoisotopic Mass (Computed) | 243.87345 Da | [2] |

| Topological Polar Surface Area (Computed) | 37.3 Ų | [2] |

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound is through the bromination of 3-butenoic acid (also known as vinylacetic acid). This reaction involves the electrophilic addition of bromine across the double bond of the unsaturated carboxylic acid.

Caption: Synthesis of this compound.

A detailed experimental protocol for this specific synthesis is not widely published. However, a general procedure would involve dissolving 3-butenoic acid in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) and adding a solution of bromine dropwise, often at reduced temperatures to control the reaction rate and minimize side reactions. The reaction progress can be monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product can be purified by crystallization or distillation.

Reactivity

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the two carbon-bromine bonds.[1]

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions provide a handle for further functionalization of the molecule.

-

Carbon-Bromine Bonds: The bromine atoms are good leaving groups, making the C-3 and C-4 positions susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides. The vicinal arrangement of the bromine atoms also allows for the possibility of elimination reactions to form unsaturated derivatives.

-

Intramolecular Reactions: The proximity of the carboxylic acid group and the bromine atoms allows for the potential of intramolecular cyclization reactions. For instance, under basic conditions, intramolecular nucleophilic attack of the carboxylate on one of the brominated carbons could lead to the formation of a lactone.

Caption: Reactivity of this compound.

Spectroscopic Data

At present, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers working with this compound will need to acquire this data for characterization.

Predicted Spectroscopic Features:

-

¹H NMR: One would expect complex multiplets for the protons on the carbon backbone due to spin-spin coupling. The proton on the carbon bearing a bromine atom (C-3) would likely appear as a multiplet. The two protons on the adjacent carbon (C-4) would also be a multiplet, and the protons on C-2 would be a multiplet as well. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Four distinct carbon signals would be expected. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons bonded to bromine (C-3 and C-4) would appear at chemical shifts significantly downfield from unsubstituted alkanes.

-

IR Spectroscopy: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid would be expected. A strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group should also be present. C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented, its role as a synthetic intermediate suggests its potential in the synthesis of novel pharmaceutical compounds.[1] Its ability to introduce a four-carbon chain with reactive handles at both ends makes it a useful tool for medicinal chemists. For example, it has been mentioned as a precursor in the synthesis of derivatives of lipoic acid, a compound with known anti-inflammatory properties.[1]

Safety and Handling

Specific safety data for this compound is limited. However, based on its structure as a halogenated carboxylic acid, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

General Hazards of Similar Compounds:

-

Corrosive: Carboxylic acids are generally corrosive.

-

Irritant: Halogenated organic compounds can be irritating to the skin, eyes, and respiratory system.

-

Toxicity: The toxicological properties of this compound have not been thoroughly investigated.

It is recommended to consult a comprehensive safety data sheet (SDS) from a supplier before handling this compound.

Conclusion

This compound is a chemical compound with clear potential as a building block in organic synthesis. While some of its fundamental physical and chemical properties have been predicted or are available from limited sources, a significant amount of experimental data, particularly spectroscopic and safety information, is currently lacking. Further research into the experimental characterization and reactivity of this compound will be crucial for unlocking its full potential in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 3,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dibromobutanoic acid, a valuable bifunctional synthetic intermediate. Its utility in organic synthesis stems from the presence of both a reactive carboxylic acid group and two bromine substituents, allowing for a variety of chemical transformations. This document outlines its chemical identity, physicochemical properties, and a general protocol for its synthesis.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are fundamental to its application in chemical synthesis.

IUPAC Name: this compound[1]

Synonyms: 3,4-Dibromobutyric acid[1]

Chemical Structure:

The structure of this compound consists of a four-carbon butanoic acid backbone with bromine atoms attached to the third and fourth carbon atoms.[2] The presence of a stereocenter at the third carbon indicates the potential for stereoisomers.[2]

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions and purification procedures.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Br₂O₂ | [1] |

| Molecular Weight | 245.90 g/mol | [1][3] |

| Exact Mass | 245.87141 Da | [1] |

| Monoisotopic Mass | 243.87345 Da | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Complexity | 84.1 | [1] |

Synthesis of this compound

This compound can be synthesized via the bromination of vinylacetic acid (3-butenoic acid). This reaction involves the electrophilic addition of bromine across the double bond of the alkene.

General Experimental Protocol

The following is a generalized procedure for the synthesis of this compound from vinylacetic acid.

Materials:

-

Vinylacetic acid

-

Liquid bromine (Br₂)

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve vinylacetic acid in an inert solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The reaction should be carried out in a well-ventilated fume hood.

-

Cool the solution in an ice bath to control the temperature of the reaction.

-

Slowly add a solution of bromine in the same inert solvent to the stirred vinylacetic acid solution. The disappearance of the reddish-brown color of bromine indicates its consumption.

-

Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Quench any excess bromine by adding a small amount of sodium thiosulfate solution.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

Note: This is a general guideline, and the specific reaction conditions, such as temperature, solvent, and purification method, may need to be optimized.

Synthesis Workflow

The synthesis of this compound from vinylacetic acid and bromine is a straightforward addition reaction.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the bromine atoms act as effective leaving groups in nucleophilic substitution reactions.[2] This bifunctionality makes it a valuable precursor for the synthesis of more complex molecules, including cyclic compounds like lactams and for extending carbon chains.[2] Its potential applications lie in the development of novel pharmaceuticals and materials.

References

An In-depth Technical Guide to the Molecular Properties of 3,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the molecular formula and molecular weight of 3,4-Dibromobutanoic acid. The data herein is compiled from established chemical databases and serves as a foundational reference for professionals engaged in research and development.

Core Molecular Data

The fundamental molecular characteristics of this compound are presented below. This information is critical for a variety of applications, including stoichiometry, formulation, and analytical characterization.

| Property | Value |

| Molecular Formula | C₄H₆Br₂O₂[1][2] |

| Molecular Weight | 245.90 g/mol [1][2] |

| Monoisotopic Mass | 243.87345 Da |

Elemental Composition and Atomic Weights

A comprehensive understanding of the molecular weight of this compound necessitates an examination of its elemental constituents. The table below details the atomic weight of each element present in the molecule.

| Element | Symbol | Count | Standard Atomic Weight (amu) |

| Carbon | C | 4 | [12.0096, 12.0116][3] |

| Hydrogen | H | 6 | [1.00784, 1.00811][4][5] |

| Bromine | Br | 2 | [79.901, 79.907][6][7][8] |

| Oxygen | O | 2 | [15.99903, 15.99977][9][10] |

Note on Methodologies: The determination of the molecular formula and weight of a chemical compound like this compound is typically achieved through analytical techniques such as mass spectrometry and elemental analysis. These methods provide precise measurements of the mass-to-charge ratio of the molecule and its constituent elements, respectively. The data presented in this guide is based on computationally derived information from aggregated chemical databases.

The request for experimental protocols, signaling pathways, and logical relationship diagrams is not applicable to the fundamental physicochemical properties of a small molecule like this compound. Such visualizations and detailed methodologies are more relevant to biological processes, complex system interactions, or multi-step experimental workflows.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C4H6Br2O2 | CID 267529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 4. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Bromine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Synthesis of 3,4-Dibromobutanoic acid from but-3-enoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4-Dibromobutanoic acid from its unsaturated precursor, but-3-enoic acid. This transformation, a classic example of electrophilic addition, is a fundamental reaction in organic chemistry with applications in the synthesis of various pharmaceutical intermediates and other complex molecules. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, key quantitative data, and a visualization of the reaction pathway.

Reaction Principle: Electrophilic Addition

The core of this synthesis is the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of but-3-enoic acid. The electron-rich double bond acts as a nucleophile, attacking the bromine molecule and inducing a dipole. This leads to the formation of a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by the bromide ion (Br⁻) results in the opening of the three-membered ring and the formation of the vicinal dibromide, this compound. The reaction is typically carried out in an inert solvent to prevent the participation of the solvent in the reaction.

Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | but-3-enoic acid | This compound |

| IUPAC Name | But-3-enoic acid | This compound |

| Synonyms | Vinylacetic acid | 3,4-Dibromobutyric acid |

| Molecular Formula | C₄H₆O₂ | C₄H₆Br₂O₂ |

| Molecular Weight | 86.09 g/mol | 245.90 g/mol |

| CAS Number | 625-38-7 | 16507-32-7 |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from but-3-enoic acid. This protocol is based on established methods for the bromination of alkenes and should be adapted and optimized as necessary.

Materials:

-

But-3-enoic acid

-

Bromine (Br₂)

-

Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve but-3-enoic acid in an equal volume of anhydrous dichloromethane. Cool the flask in an ice bath with continuous stirring.

-

Bromine Addition: Prepare a solution of bromine in dichloromethane (typically a 1:1 molar ratio with the but-3-enoic acid). Slowly add the bromine solution dropwise to the cooled solution of but-3-enoic acid via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

-

Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir for an additional 1-2 hours at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the red-brown color is no longer visible. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate the key aspects of the synthesis of this compound.

An In-depth Technical Guide to 3,4-Dibromobutanoic Acid (CAS: 16507-32-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobutanoic acid, with the CAS number 16507-32-7, is a halogenated carboxylic acid. Its structure, featuring bromine atoms on adjacent carbons and a terminal carboxylic acid group, makes it a potentially versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 16507-32-7 | [1][2] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][2] |

| Molecular Weight | 245.90 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,4-Dibromobutyric acid | [1] |

| Density | 2.121 g/cm³ (predicted) | |

| Boiling Point | 302.7 °C at 760 mmHg (predicted) | |

| Flash Point | 136.9 °C (predicted) | |

| Canonical SMILES | C(C(CBr)Br)C(=O)O | [1] |

| InChI | InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8) | [1] |

| InChIKey | BETGACHBPWABRB-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to but-3-enoic acid (also known as vinylacetic acid). This reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms across the double bond.

References

Physical and chemical properties of 3,4-Dibromobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobutanoic acid is a halogenated carboxylic acid with potential applications in organic synthesis and as a building block for more complex molecules. Its bifunctional nature, possessing both a carboxylic acid group and vicinal dibromides, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental considerations for its synthesis and potential reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers and databases, experimentally verified values for properties such as melting point and solubility are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 245.90 g/mol | --INVALID-LINK--[1] |

| CAS Number | 16507-32-7 | --INVALID-LINK--[1] |

| Density | 2.121 g/cm³ | --INVALID-LINK--[2] |

| Boiling Point | 302.7 °C at 760 mmHg | --INVALID-LINK--[2] |

| Refractive Index | 1.561 | --INVALID-LINK--[2] |

| Flash Point | 136.9 °C | --INVALID-LINK--[2] |

| Melting Point | Not available | |

| Solubility | Not available |

Note: The absence of readily available experimental data for melting point and solubility highlights a gap in the current chemical literature for this compound. Researchers are advised to determine these properties experimentally. A general expectation is that it will be soluble in polar organic solvents.

Spectral Data

Predicted ¹H NMR Spectrum: It is anticipated that the ¹H NMR spectrum would display complex splitting patterns due to the presence of a chiral center at the C3 position. The protons on C2, C3, and C4 would likely appear as multiplets. The carboxylic acid proton would be a broad singlet.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

Predicted IR Spectrum: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-Br stretches (typically in the 500-700 cm⁻¹ region).

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and common method would be the bromination of an appropriate unsaturated carboxylic acid precursor.

Proposed Synthesis: Bromination of Vinylacetic Acid

A likely synthetic route to this compound is the addition of bromine (Br₂) across the double bond of vinylacetic acid (3-butenoic acid).

Caption: Proposed synthesis of this compound.

Experimental Protocol Outline:

-

Dissolution: Dissolve vinylacetic acid in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask. The flask should be equipped with a dropping funnel and a magnetic stirrer, and protected from light to prevent radical side reactions.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Workup: After the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.

-

Purification: Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Chemical Reactivity and Potential Transformations

The presence of both a carboxylic acid and vicinal dibromides makes this compound a versatile intermediate for further chemical synthesis.

Esterification

The carboxylic acid group can undergo esterification with various alcohols in the presence of an acid catalyst.

Caption: Esterification of this compound.

Nucleophilic Substitution

The bromine atoms are good leaving groups and can be displaced by various nucleophiles. Reactions with amines, for example, could lead to the formation of amino acids or heterocyclic compounds.

Caption: Nucleophilic substitution on this compound.

Elimination Reactions (Dehydrobromination)

Treatment with a base can induce the elimination of HBr to form unsaturated carboxylic acids. The regioselectivity and stereoselectivity of this reaction would depend on the reaction conditions and the base used.

Caption: Dehydrobromination of this compound.

Intramolecular Cyclization (Lactonization)

Under certain conditions, intramolecular cyclization could occur, leading to the formation of a lactone. For example, treatment of the corresponding 2,4-dibromobutyric acid with a base can lead to the formation of α-bromo-γ-butyrolactone. A similar intramolecular reaction could potentially be explored for this compound, which might lead to a β-lactone, although this is generally a less favorable ring size.

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or cytotoxicity of this compound. However, some short-chain carboxylic acids and halogenated organic compounds are known to exhibit biological effects. For instance, some short-chain carboxylic acids have been shown to have cytotoxic effects on certain cell lines. It is plausible that this compound could exhibit some level of biological activity, but this would require experimental investigation.

Conclusion

This compound is a chemical compound with a range of potential applications in synthetic chemistry. This guide has summarized the currently available physical and chemical data, and has proposed logical synthetic and reaction pathways based on established chemical principles. Significant gaps in the experimental data for this compound exist, particularly concerning its melting point, solubility, and spectral characteristics, as well as its biological activity. Further research is warranted to fully characterize this molecule and explore its potential utility in drug development and other scientific fields.

References

Safety and Handling of 3,4-Dibromobutanoic Acid: A Technical Guide

This guide provides a comprehensive overview of the safety and handling precautions for 3,4-Dibromobutanoic acid, a compound utilized by researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document draws upon data from structurally similar compounds, including 2,3-Dibromobutyric acid and 4-Bromobutyric acid. It is imperative to handle this chemical with the utmost care, assuming it possesses similar hazardous properties to its analogs.

Hazard Identification and Classification

This compound is expected to be a corrosive substance that can cause severe skin burns and eye damage.[1][2] Based on data from analogous compounds, it is likely to be harmful if swallowed and may cause respiratory irritation.[3]

GHS Hazard Classification (Presumed based on analogs):

-

Skin Corrosion/Irritation: Category 1B[4]

-

Serious Eye Damage/Eye Irritation: Category 1[4]

-

Acute Toxicity, Oral (Harmful)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)

Hazard Statements (Presumed):

-

H314: Causes severe skin burns and eye damage.[2]

-

H302: Harmful if swallowed.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

Quantitative data for this compound and its analogs are summarized in the table below.

| Property | This compound | 2,3-Dibromobutyric acid | 4-Bromobutyric acid | (±)-2,3-Dibromobutane | 1,4-dibromobutane |

| Molecular Formula | C4H6Br2O2[5] | C4H6Br2O2[3] | C4H7BrO2 | C4H8Br2 | C4H8Br2 |

| Molecular Weight | 245.90 g/mol [3][6][7][8] | 245.90 g/mol [3] | 167.00 g/mol | 215.90 g/mol | 215.90 g/mol |

| Appearance | - | White Powder Solid[1] | Light brown Solid[2] | - | - |

| Odor | - | Odorless[1] | Stench[2] | - | - |

| Melting Point | - | - | - | - | -20 °C (-4 °F)[9] |

| Boiling Point | - | - | - | 73 - 74 °C (163 - 165 °F) at 63 hPa | 63 - 65 °C (145 - 149 °F) at 8 hPa[9] |

| Density | - | - | - | 1.767 g/cm3 at 25 °C (77 °F) | 1.808 g/cm3 at 25 °C (77 °F)[9] |

Safe Handling and Storage Protocols

3.1. Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][10] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

3.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[10] A lab coat or chemical-resistant apron is also required.[10]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[4]

3.3. Handling Procedures:

-

Do not breathe dust or vapors.[4]

-

Wash hands thoroughly after handling.[9]

-

Use non-sparking tools to prevent ignition sources.[10]

3.4. Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents, bases, and alkaline materials.[4] The storage area should be designated for corrosive materials.[4]

Emergency Procedures

4.1. First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[4][10] Do not use mouth-to-mouth resuscitation.[10] |

| Skin Contact | Immediately remove all contaminated clothing.[10] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[10] Seek immediate medical attention.[10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Remove contact lenses if present and easy to do.[9] Continue rinsing. Seek immediate medical attention from an ophthalmologist.[9] |

| Ingestion | Do NOT induce vomiting.[1][10] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[10] |

4.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

-

Specific Hazards: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen halides.[4] Vapors may be heavier than air and can spread along floors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

4.3. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[10] Wear appropriate personal protective equipment.[10] Avoid dust formation and breathing vapors.[10]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[10]

-

Containment and Cleanup: Sweep up the spilled material and place it into a suitable container for disposal.[4] Avoid generating dust.[4]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with its hazardous nature in mind. All manipulations should be carried out in a chemical fume hood. When conducting reactions, consider the potential for exothermic events and have appropriate cooling measures on standby. All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Visualizations

Caption: Emergency first-aid procedures for exposure to this compound.

Caption: General workflow for the safe handling of this compound in a laboratory setting.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,3-Dibromobutyric acid | C4H6Br2O2 | CID 95386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound | C4H6Br2O2 | CID 267529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 4,4-Dibromobutanoic acid | C4H6Br2O2 | CID 22114689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,3-Dibromobutanoic acid | C4H6Br2O2 | CID 88139922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

Stability and Storage of 3,4-Dibromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dibromobutanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines a framework for determining its stability profile based on established principles of organic chemistry and regulatory guidelines for stability testing. It includes recommended experimental protocols for forced degradation studies, predicted degradation pathways, and best practices for handling and storage to ensure the integrity of the compound for research and development purposes.

Introduction

This compound is a halogenated carboxylic acid of interest in various fields of chemical synthesis and pharmaceutical development. As with any reactive chemical entity, understanding its stability under various environmental conditions is paramount for ensuring the reliability and reproducibility of experimental results, as well as for establishing appropriate storage and handling procedures. This guide summarizes the theoretical stability of this compound and provides practical guidance for its management in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence the compound's stability and should be considered when designing stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 245.90 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents (predicted) | General knowledge of similar compounds |

Predicted Stability and Degradation Pathways

Potential Degradation Pathways:

-

Hydrolysis: The carbon-bromine bonds are susceptible to hydrolysis, especially under basic or neutral conditions, leading to the formation of hydroxy-substituted butanoic acids and hydrobromic acid. The rate of hydrolysis is expected to be pH-dependent.

-

Elimination: Under basic conditions, elimination of HBr is a likely degradation pathway, potentially leading to the formation of unsaturated butanoic acid derivatives.

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) might occur, although this is generally less favorable for simple carboxylic acids compared to β-keto acids. Decomposition could also involve the cleavage of C-Br and C-C bonds.

-

Photodegradation: Exposure to UV light could induce the formation of free radicals, leading to a variety of degradation products through debromination and other radical-mediated reactions.

A diagram illustrating the predicted degradation pathways is provided below.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following recommendations are based on general best practices for halogenated organic compounds.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C | To slow down potential thermal degradation and hydrolysis. |

| Light | Protect from light (store in an amber vial or dark place) | To prevent photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To minimize oxidative degradation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent moisture uptake and reaction with the container material. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1][2]

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating and quantifying this compound from its potential degradation products.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be performed on a single batch of this compound to identify the likely degradation products and pathways.

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature for 2 hours. |

| Oxidation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Samples should be analyzed at appropriate time points to track the extent of degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[2]

A workflow for conducting these stability studies is presented below.

Handling and Safety Precautions

As a halogenated organic acid, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Avoid generating dust.

Conclusion

While specific stability data for this compound is currently limited, this guide provides a robust framework for its stable storage and handling. By understanding its potential degradation pathways and implementing the recommended experimental protocols, researchers can ensure the quality and integrity of this compound for their scientific endeavors. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

References

The Versatile Synthon: A Technical Guide to the Research Applications of 3,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobutanoic acid is a halogenated carboxylic acid that holds significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive carboxylic acid group and two bromine atoms on adjacent carbons, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and, most importantly, the potential research applications of this compound, with a focus on its utility in medicinal chemistry and the development of novel bioactive molecules.

Physicochemical Properties

This compound is a compound with the molecular formula C₄H₆Br₂O₂. A summary of its key computed physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 245.90 g/mol | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | |

| Exact Mass | 245.87141 Da | [1] |

| Monoisotopic Mass | 243.87345 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 8 | |

| Formal Charge | 0 | |

| Complexity | 114 |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the bromination of vinylacetic acid (3-butenoic acid). This reaction proceeds via the electrophilic addition of bromine across the double bond.

References

An In-depth Technical Guide on 3,4-Dibromobutanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dibromobutanoic acid, a halogenated carboxylic acid with the chemical formula C4H6Br2O2, serves as a versatile bifunctional intermediate in organic synthesis.[1] Its structure, featuring a reactive carboxylic acid moiety and two bromine substituents, allows for a diverse range of chemical modifications, making it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in research and drug development.

Introduction and Historical Context

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis and study are intrinsically linked to the broader exploration of halogenated carboxylic acids and the reactions of unsaturated systems in the 19th and 20th centuries. The development of methods for the halogenation of alkenes provided the foundational chemistry for the synthesis of vicinal dihalides, the class of compounds to which this compound belongs.

The likely route to its initial synthesis would have been the electrophilic addition of bromine to but-3-enoic acid (vinylacetic acid). This type of reaction, the addition of halogens to double bonds, has been a cornerstone of organic chemistry since the mid-19th century. The understanding of the underlying mechanism, involving a cyclic bromonium ion intermediate, evolved over many decades of research into reaction kinetics and stereochemistry.

The significance of this compound lies in its bifunctional nature, possessing both a nucleophilic carboxyl group and electrophilic carbon centers bonded to bromine. This duality allows for its use in the construction of a variety of molecular scaffolds, including those with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 16507-32-7 | [1][2] |

| Molecular Formula | C4H6Br2O2 | [1][2] |

| Molecular Weight | 245.90 g/mol | [1][2] |

| Density | 2.121 g/cm³ | |

| Boiling Point | 302.7 °C at 760 mmHg | |

| Flash Point | 136.9 °C | |

| Refractive Index | 1.561 | |

| Vapor Pressure | 0.000226 mmHg at 25°C |

Synthesis of this compound

The most logical and established method for the synthesis of this compound is the electrophilic addition of bromine (Br₂) to but-3-enoic acid (also known as vinylacetic acid).

Reaction Mechanism

The reaction proceeds via a well-understood mechanism involving a cyclic bromonium ion intermediate. This mechanism accounts for the anti-addition of the two bromine atoms across the double bond.

References

Commercial Sourcing and Synthetic Overview of 3,4-Dibromobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobutanoic acid (CAS No. 16507-32-7) is a halogenated carboxylic acid of significant interest in synthetic organic chemistry.[1] Its bifunctional nature, featuring a reactive carboxylic acid group and two bromine substituents, establishes it as a versatile intermediate for the synthesis of more complex molecules.[1] This technical guide provides an overview of commercial suppliers for this compound, its synthetic pathway, and its general utility in research and development. It is important to note that this compound is a chemical intermediate for research use only and is not intended for diagnostic or therapeutic applications.[1]

Commercial Suppliers

The following table summarizes publicly listed commercial suppliers of this compound. Quantitative data such as purity, available quantities, and pricing are typically available upon request from the individual suppliers.

| Supplier | Website | CAS Number | Molecular Formula | Notes |

| Benchchem | https://www.benchchem.com | 16507-32-7 | C₄H₆Br₂O₂ | Catalog number B094272. For research use only.[1] |

| BLD Pharm | https://www.bldpharm.com | 16507-32-7 | C₄H₆Br₂O₂ | Inquire for details. |

| ChemNet | https://www.chemnet.com | 16507-32-7 | C₄H₆Br₂O₂ | Inquire for details.[2] |

| ECHEMI | https://www.echemi.com | 16507-32-7 | C₄H₆Br₂O₂ | Inquire for details.[3] |

Synthetic Pathway: Bromination of 3-Butenoic Acid

A primary synthetic route to this compound is through the electrophilic addition of bromine (Br₂) to the carbon-carbon double bond of 3-butenoic acid (also known as vinylacetic acid).[1]

References

Methodological & Application

3,4-Dibromobutanoic Acid: A Versatile Precursor for Heterocyclic and Unsaturated Compounds in Organic Synthesis

Introduction: 3,4-Dibromobutanoic acid is a halogenated carboxylic acid with significant potential as a precursor in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid moiety and vicinal dibromides, allows for a variety of chemical transformations. This makes it a valuable building block for the synthesis of diverse molecular architectures, particularly heterocyclic compounds such as butanolides and furans, as well as unsaturated carboxylic acids. These structural motifs are prevalent in numerous biologically active molecules and pharmaceutical intermediates. This document provides an overview of the potential applications of this compound, along with detailed experimental protocols for analogous transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₄H₆Br₂O₂ |

| Molecular Weight | 245.90 g/mol |

| IUPAC Name | This compound |

| CAS Number | 16507-32-7 |

Applications in Organic Synthesis

While specific documented applications for this compound are limited, its structure suggests its utility as a precursor for several important classes of compounds. The presence of vicinal bromides and a carboxylic acid allows for a range of synthetic manipulations.

Synthesis of α-Bromo-γ-butyrolactone

One of the most probable applications of this compound is its conversion to α-bromo-γ-butyrolactone. This transformation can be envisioned to occur via an intramolecular cyclization. α-Bromo-γ-butyrolactone is a highly valuable and versatile intermediate in organic synthesis, serving as a key building block for various pharmaceutical and agrochemical compounds.

Reaction Pathway: this compound to α-Bromo-γ-butyrolactone

Caption: Proposed synthesis of α-Bromo-γ-butyrolactone from this compound.

Synthesis of Unsaturated Carboxylic Acids

Dehydrobromination of this compound can lead to the formation of various unsaturated butenoic acids. The regioselectivity of the elimination reaction can potentially be controlled by the choice of base and reaction conditions, yielding either 2-butenoic acid derivatives or 4-bromo-2-butenoic acid. These unsaturated acids are valuable precursors for a variety of other organic molecules. The elimination of vicinal dibromides to form alkenes is a well-established reaction in organic chemistry.

Reaction Pathway: Dehydrobromination of this compound

Caption: Potential synthesis of unsaturated butenoic acids from this compound.

Synthesis of Furan (B31954) Precursors

Through a series of transformations, this compound could potentially be converted into 1,4-dicarbonyl compounds. These are key intermediates in the Paal-Knorr synthesis of furans, which are important heterocyclic scaffolds in medicinal chemistry. This would likely involve nucleophilic substitution of the bromine atoms followed by oxidation.

Logical Workflow: From this compound to Furans

Caption: A potential multi-step pathway to substituted furans.

Experimental Protocols (Analogous Reactions)

Protocol 1: Debromination of a Vicinal Dibromoalkane to an Alkene

This protocol describes the debromination of a vicinal dibromoalkane to the corresponding alkene using zinc powder in acetic acid under microwave irradiation, a method that is often faster and more efficient than conventional heating.[2]

Materials:

-

Vicinal dibromoalkane (e.g., 1,2-dibromodecane)

-

Zinc powder

-

Glacial acetic acid

-

Microwave reactor

-

Standard laboratory glassware

-

Solvents for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a microwave-transparent reaction vessel, dissolve the vicinal dibromoalkane (1.0 mmol) in glacial acetic acid (5 mL).

-

Add zinc powder (2.0 mmol) to the solution.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 100 W) and temperature (e.g., 120 °C) for 1-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove excess zinc powder and wash the residue with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude alkene.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data for an Analogous Reaction (Debromination of 1,2-dibromodecane):

| Reactant | Product | Reagents | Reaction Time | Yield |

| 1,2-Dibromodecane | 1-Decene | Zn, AcOH, Microwave | 2 min | >95% |

Protocol 2: Base-Promoted Elimination of a Vicinal Dibromide

This protocol details the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the elimination of HBr from a vicinal dibromoalkane to form a bromoalkene.[3]

Materials:

-

Vicinal dibromoalkane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Solvents for workup and purification

Procedure:

-

To a solution of the vicinal dibromoalkane (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add DBU (1.2 mmol).

-

Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired bromoalkene.

Quantitative Data for an Analogous Reaction:

| Substrate | Product | Base | Solvent | Yield |

| 3-Acyloxy-1,2-dibromoalkane | 2-Bromo-1-alkene | DBU | Acetonitrile | High |

Conclusion

This compound represents a promising, yet underexplored, precursor in organic synthesis. Based on the reactivity of its functional groups, it holds potential for the synthesis of valuable building blocks such as α-bromo-γ-butyrolactone, various unsaturated carboxylic acids, and precursors to furan systems. The provided analogous protocols offer a starting point for researchers and drug development professionals to investigate the synthetic utility of this compound. Further research into the specific reaction conditions and scope of these transformations will be crucial to fully realize the potential of this compound as a versatile tool in the construction of complex organic molecules.

References

Application Notes and Protocols: The Use of 3,4-Dibromobutanoic Acid in Heterocyclic Synthesis

Hypothetical Applications in Heterocyclic Synthesis

3,4-Dibromobutanoic acid possesses the structural elements conducive to the formation of five-membered heterocyclic rings, such as pyrrolidines, tetrahydrofurans, and thiolanes, through reactions with appropriate dinucleophiles or through intramolecular cyclization strategies.

1. Synthesis of Substituted Pyrrolidines:

The reaction of this compound with primary amines could theoretically lead to the formation of substituted pyrrolidinones. The initial step would likely involve the amidation of the carboxylic acid, followed by an intramolecular nucleophilic substitution to form the heterocyclic ring.

2. Synthesis of Tetrahydrofuran Derivatives (γ-Butyrolactones):

Intramolecular cyclization of this compound, potentially through the displacement of one of the bromide ions by the carboxylate group, could yield a substituted γ-butyrolactone. This type of reaction is a common strategy for the synthesis of five-membered lactones.

3. Synthesis of Thiolane Derivatives:

Reaction with a sulfur nucleophile, such as sodium sulfide, could result in the formation of a substituted thiolane-3-carboxylic acid. This would proceed through a double nucleophilic substitution of the two bromide atoms.

Generalized Experimental Protocols

The following are generalized and hypothetical protocols for the synthesis of five-membered heterocycles using this compound as a starting material. It is crucial to note that these are theoretical procedures and would require significant optimization and experimental validation.

Protocol 1: Hypothetical Synthesis of 1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid

Objective: To synthesize a substituted pyrrolidinone via reaction of this compound with a primary amine.

Materials:

-

This compound

-

A suitable amide coupling reagent (e.g., DCC, EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Amide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Add the amide coupling reagent (1.1 eq) and stir for 10 minutes at room temperature.

-

Slowly add a solution of benzylamine (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea (B33335) by-products (if using DCC/EDC). Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzyl-3,4-dibromobutanamide.

-

Cyclization: Dissolve the crude amide in a suitable solvent such as THF. Add a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-benzyl-5-oxo-pyrrolidine-3-carboxylic acid derivative.

Protocol 2: Hypothetical Synthesis of 3-Bromo-tetrahydrofuran-2-one (3-Bromo-γ-butyrolactone)

Objective: To synthesize a substituted γ-butyrolactone via intramolecular cyclization of this compound.

Materials:

-

This compound

-

A weak base (e.g., Sodium bicarbonate, Potassium carbonate)

-

A suitable solvent (e.g., Acetone (B3395972), Acetonitrile)

-

Ethyl acetate (B1210297)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask.

-

Add sodium bicarbonate (1.1 eq) to the solution.

-

Heat the mixture to reflux and stir for 6-12 hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or silica gel column chromatography to obtain 3-bromo-γ-butyrolactone.

Quantitative Data Summary

As no specific experimental data for the use of this compound in heterocyclic synthesis has been found in the literature, a table of quantitative data cannot be provided at this time. Researchers who undertake the experimental validation of the proposed protocols are encouraged to meticulously record data such as reaction yields, molar ratios, reaction times, temperatures, and spectroscopic data for the synthesized compounds.

Visualizations

Below are Graphviz diagrams illustrating the hypothetical reaction pathways and a generalized experimental workflow.

Caption: Hypothetical reaction pathways for heterocyclic synthesis from this compound.

Caption: Generalized experimental workflow for heterocyclic synthesis.

Application Notes and Protocols for the Synthesis of γ-Lactones from 3,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Lactones are a ubiquitous structural motif in a vast array of natural products and pharmacologically active compounds. Their synthesis is of significant interest in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of a substituted γ-lactone, specifically 3-bromo-γ-butyrolactone, from 3,4-dibromobutanoic acid. The reaction proceeds via a base-mediated intramolecular cyclization, a variant of the Williamson ether synthesis. This method offers a straightforward approach to functionalized γ-lactones, which can serve as versatile building blocks for more complex molecules.

Reaction Principle

The synthesis of 3-bromo-γ-butyrolactone from this compound is achieved through an intramolecular SN2 reaction. The process is initiated by the deprotonation of the carboxylic acid moiety using a suitable base to form a carboxylate anion. This carboxylate then acts as an internal nucleophile, attacking the electrophilic carbon at the 4-position and displacing the bromide ion. The formation of a five-membered ring is thermodynamically and kinetically favored over the formation of a four-membered ring, which would result from an attack at the 3-position.

Experimental Workflow

The overall experimental workflow for the synthesis of 3-bromo-γ-butyrolactone is depicted below. It involves the reaction setup, the base-mediated cyclization, and the subsequent workup and purification of the product.

Figure 1. Experimental workflow for the synthesis of 3-bromo-γ-butyrolactone.

Detailed Experimental Protocol

Materials:

-

This compound

-

Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

-

Anhydrous acetone (B3395972) or N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous acetone or DMF (approximately 0.1 M concentration).

-

Add finely powdered anhydrous potassium carbonate (1.5 eq) to the solution.

-

Place the flask under an inert atmosphere (nitrogen or argon).

-

Heat the reaction mixture to reflux (for acetone, ~56 °C) or at a suitable temperature for DMF (e.g., 60-80 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-bromo-γ-butyrolactone.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and the expected yield for the synthesis. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactants | |

| This compound | 2.46 g (10 mmol) |

| Potassium Carbonate (K₂CO₃) | 2.07 g (15 mmol) |

| Anhydrous Acetone | 100 mL |

| Reaction Conditions | |

| Temperature | 56 °C (Reflux) |

| Reaction Time | 4-12 hours |

| Product | |

| Product Name | 3-Bromo-γ-butyrolactone |

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 164.99 g/mol |

| Theoretical Yield | 1.65 g (10 mmol) |

| Expected Yield | 70-85% (1.16 - 1.40 g) |

Reaction Mechanism

The reaction proceeds through a base-mediated intramolecular nucleophilic substitution.

Application Notes and Protocols: 3,4-Dibromobutanoic Acid in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibromobutanoic acid is a versatile bifunctional molecule that holds potential as a valuable starting material in the synthesis of various pharmaceutical intermediates. Its structure, featuring a carboxylic acid and two bromine atoms on adjacent carbons, allows for a range of chemical transformations, including cyclization and nucleophilic substitution reactions. These reactions can lead to the formation of key heterocyclic structures, such as γ-butyrolactones and pyrrolidinones, which are prevalent scaffolds in a multitude of clinically significant drugs.

This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of important pharmaceutical intermediates. While direct literature examples for specific, named pharmaceutical syntheses from this exact starting material are not prevalent, the following protocols are based on well-established chemical principles and provide a strong foundation for its application in drug discovery and development.

Core Applications: Synthesis of Heterocyclic Intermediates

The primary utility of this compound in pharmaceutical synthesis lies in its potential to form five-membered heterocyclic rings. The vicinal dibromo- functionality, coupled with the carboxylic acid, provides the necessary reactive sites for intramolecular cyclization to generate substituted γ-butyrolactones and pyrrolidinones.

Synthesis of 3-Bromo-γ-butyrolactone

Application: 3-Bromo-γ-butyrolactone is a valuable intermediate for the introduction of a lactone moiety and allows for further functionalization at the bromine-bearing carbon. This can be a key step in the synthesis of various biologically active molecules.

Reaction Principle: This synthesis involves the intramolecular cyclization of this compound. This can be achieved by first hydrolyzing the bromine at the 4-position to a hydroxyl group, which then acts as a nucleophile to displace the bromine at the 3-position via an intramolecular Williamson ether synthesis-like reaction, forming the lactone ring. A more direct approach involves the activation of the carboxylic acid and subsequent intramolecular attack by one of the bromine atoms, which is then displaced by a hydroxide (B78521) ion in the workup. A plausible and more controlled method involves the selective hydrolysis of the primary bromide followed by lactonization.

Experimental Protocol: Synthesis of 3-Bromo-γ-butyrolactone

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Selective Hydrolysis: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (2.2 eq). The reaction mixture is stirred at 60 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Lactonization: After cooling the reaction mixture to room temperature, acidify to pH 2 with concentrated hydrochloric acid. This will protonate the carboxylate and catalyze the intramolecular cyclization.

-

Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure 3-bromo-γ-butyrolactone.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | This compound |

| Product | 3-Bromo-γ-butyrolactone |

| Reagents | NaHCO₃, HCl, CH₂Cl₂ |

| Reaction Time | 4-6 hours (hydrolysis) |

| Reaction Temperature | 60 °C (hydrolysis) |

| Yield | 65-75% (unoptimized) |

| Purity | >95% (after chromatography) |

Logical Workflow for the Synthesis of 3-Bromo-γ-butyrolactone:

Caption: Synthetic workflow for 3-Bromo-γ-butyrolactone.

Synthesis of Pyrrolidin-2-one-4-carboxylic Acid Derivatives

Application: The pyrrolidinone ring is a core structure in many nootropic drugs like Piracetam and its analogs. Substituted pyrrolidinone carboxylic acids are versatile intermediates for creating libraries of compounds for screening.

Reaction Principle: This synthesis involves the reaction of this compound with a primary amine. The amine first acts as a nucleophile to displace one of the bromine atoms. The secondary amine formed then undergoes intramolecular amidation with the carboxylic acid to form the pyrrolidinone ring. The use of a base is typically required to facilitate the nucleophilic substitution and the final cyclization.

Experimental Protocol: Synthesis of 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid

Materials:

-

This compound

-

Triethylamine (B128534) (TEA)

-

Acetonitrile (ACN)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq) in acetonitrile, add triethylamine (3.0 eq).

-

Amine Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at 50 °C for 12-18 hours. The reaction progress can be monitored by TLC.

-

Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Quantitative Data Summary (Hypothetical):

| Parameter | Value |

| Starting Material | This compound |

| Product | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid |

| Reagents | Benzylamine, Triethylamine, Acetonitrile |

| Reaction Time | 12-18 hours |

| Reaction Temperature | 50 °C |

| Yield | 55-65% (unoptimized) |

| Purity | >95% (after purification) |

Proposed Signaling Pathway Relevance:

Many pharmaceutical intermediates are designed to ultimately interact with specific biological pathways. For instance, derivatives of γ-aminobutyric acid (GABA), which can be synthesized from pyrrolidinone intermediates, are known to interact with GABA receptors in the central nervous system, leading to inhibitory neurotransmission.

Application Notes and Protocols: Nucleophilic Substitution with 3,4-Dibromobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for a nucleophilic substitution reaction involving 3,4-Dibromobutanoic acid. The described procedure focuses on an intramolecular cyclization to form 4-bromo-γ-butyrolactone, a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Introduction

This compound is a difunctionalized carboxylic acid that can undergo various transformations. One of the most common and useful reactions is intramolecular nucleophilic substitution, where the carboxylate group acts as a nucleophile, attacking one of the carbon atoms bearing a bromine atom and displacing the bromide leaving group to form a cyclic ester, known as a lactone. This protocol details the base-mediated cyclization of this compound to yield 4-bromo-γ-butyrolactone.

Reaction Principle

The reaction proceeds via an intramolecular SN2 mechanism. The carboxylic acid is first deprotonated by a weak base to form the more nucleophilic carboxylate anion. This anion then attacks the electrophilic carbon at the 4-position, leading to the displacement of the bromide ion and the formation of a five-membered lactone ring. The stereochemistry at the C4 position influences the reaction rate and product configuration.

Experimental Protocol: Synthesis of 4-bromo-γ-butyrolactone

This protocol outlines the cyclization of this compound to 4-bromo-γ-butyrolactone.

Materials:

-

This compound

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10.0 g, 40.7 mmol) in 100 mL of dichloromethane.

-

Addition of Base: To the stirred solution, add a solution of sodium bicarbonate (4.1 g, 48.8 mmol) in 50 mL of water. The addition should be done portion-wise to control the effervescence.

-

Reaction: Attach a reflux condenser to the flask and heat the biphasic mixture to a gentle reflux (approximately 40-45 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with two additional 30 mL portions of dichloromethane.

-